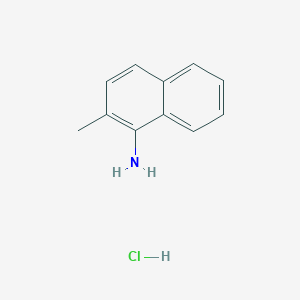

1-Amino-2-methylnaphthalene Hydrochloride

Vue d'ensemble

Description

1-Amino-2-methylnaphthalene Hydrochloride is an organic compound with the molecular formula C11H11N•HCl and a molecular weight of 193.67 g/mol . It is a white crystalline powder that is soluble in water and some organic solvents like methanol and ethanol . This compound is used primarily in scientific research and industrial applications.

Méthodes De Préparation

1-Amino-2-methylnaphthalene Hydrochloride can be synthesized through a series of chemical reactions. One common method involves the reaction of 1-Amino-2-methylnaphthalene with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve dissolving 1-Amino-2-methylnaphthalene in a suitable solvent, such as ethanol, and then adding hydrochloric acid to the solution. The resulting mixture is then heated to facilitate the reaction and the product is isolated by crystallization .

Analyse Des Réactions Chimiques

1-Amino-2-methylnaphthalene Hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthoquinones.

Reduction: It can be reduced to form 1,2-dihydro derivatives.

Substitution: It can undergo electrophilic substitution reactions, such as nitration and sulfonation, to form nitro and sulfonic acid derivatives

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid and sulfuric acid . The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Scientific Research Applications

1-Amino-2-methylnaphthalene hydrochloride has been utilized in various scientific research applications, including:

Synthesis of Organic Compounds

This compound serves as a precursor in the synthesis of various organic chemicals, particularly in the production of dyes and pigments. Its structure allows it to participate in electrophilic aromatic substitution reactions, making it valuable for creating naphthalene derivatives used in dye manufacturing.

Analytical Chemistry

Its application extends to analytical chemistry, where it is used as a reagent for detecting and quantifying other compounds. For example, it can be employed in chromatographic techniques to analyze complex mixtures due to its high purity and stability.

Biological Studies

Research has indicated that this compound may have potential biological applications, including studies on its effects on cellular processes. It has been investigated for its role in enzyme inhibition and as a marker in toxicological assessments .

Case Studies

In toxicological studies, researchers assessed the effects of exposure to this compound on cellular health. Results indicated that while the compound exhibits some toxicity at high concentrations, it can be used safely at lower levels in laboratory settings .

Safety Considerations

While this compound is useful in many applications, safety measures must be observed due to its potential health hazards:

- Hazard Statements :

- H302: Harmful if swallowed.

- H315: Causes skin irritation.

Precautionary measures include using protective equipment when handling the compound and ensuring proper ventilation in work areas.

Mécanisme D'action

The mechanism of action of 1-Amino-2-methylnaphthalene Hydrochloride involves its interaction with various molecular targets and pathways. For example, it has been studied as an oxidation inhibitor for mineral oils, where it imparts antioxidant protection by scavenging free radicals and preventing oxidative degradation. The specific molecular targets and pathways involved depend on the particular application and context of use.

Comparaison Avec Des Composés Similaires

1-Amino-2-methylnaphthalene Hydrochloride can be compared with other similar compounds, such as:

2-Methyl-1-naphthylamine: This compound has a similar structure but lacks the hydrochloride group.

1-Naphthylamine: This compound has a similar aromatic structure but lacks the methyl group.

2-Aminoanthracene: This compound has a similar amino group but a different aromatic structure

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties that are valuable in various research and industrial applications.

Activité Biologique

1-Amino-2-methylnaphthalene hydrochloride is a chemical compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

This compound is an aromatic amine with the following molecular formula: C_{11}H_{11}ClN. It is characterized by a naphthalene ring with an amino group and a methyl substituent. This structure is significant as it influences the compound's solubility, reactivity, and interaction with biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in pharmaceuticals as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in several studies. In vitro assays revealed that the compound induces apoptosis in cancer cell lines, particularly through the activation of caspase pathways. The dose-dependent nature of this cytotoxicity was confirmed in experiments where increasing concentrations led to higher rates of cell death.

Toxicological Profile

The toxicological profile of this compound indicates potential risks associated with exposure. Animal studies have shown that high doses can lead to respiratory distress and pulmonary injury, particularly affecting Clara cells in the lungs . These findings highlight the need for caution in handling and using this compound in research and industrial applications.

The biological activity of this compound is attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to damage and apoptosis.

- Interference with Cellular Signaling : It has been suggested that the compound may disrupt signaling pathways involved in cell proliferation and survival.

- Direct Interaction with DNA : Some studies indicate that aromatic amines can form adducts with DNA, potentially leading to mutagenic effects .

Occupational Exposure and Health Risks

A cohort study investigated the health effects of workers exposed to aromatic amines, including this compound. The study found a significant increase in bladder cancer incidence among exposed individuals compared to controls, underscoring the carcinogenic potential of this compound .

| Study | Population | Findings |

|---|---|---|

| Tsuchiya et al. (1975) | British coal-tar dye workers | 25% bladder cancer incidence among exposed workers |

| Nakamura et al. (1980) | Workers handling 2-naphthylamine | 10.3% incidence of occupational bladder cancer |

| Hashmi et al. (1995) | Bladder cancer patients in Karachi | Three patients had exposure to 2-naphthylamine |

Propriétés

IUPAC Name |

2-methylnaphthalen-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N.ClH/c1-8-6-7-9-4-2-3-5-10(9)11(8)12;/h2-7H,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEBKGVSIRFSIGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60639976 | |

| Record name | 2-Methylnaphthalen-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60639976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111180-78-0 | |

| Record name | 2-Methylnaphthalen-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60639976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-AMINO-2-METHYLNAPHTHALENE HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 1-amino-2-methylnaphthalene hydrochloride in the synthesis of the naphthylimido-substituted hexamolybdate compound?

A1: this compound serves as the source of the naphthylimido ligand in the synthesis. The reaction with [(n-C4H9)4N]4[α-Mo8O26] in the presence of 1,3-dicyclohexylcarbodiimide leads to the substitution of an oxygen atom in the hexamolybdate framework with the naphthylimido group []. This modification significantly influences the compound's crystal structure and optical properties.

Q2: How does the use of this compound contribute to the study of polymorphism in organic-inorganic hybrid materials?

A2: The research demonstrates that by using this compound in the synthesis, three distinct solvent-free crystalline phases of [(n-C4H9)4N]2[Mo6O18(N-1-C10H(6)-2-CH3)] can be isolated by varying the solvent polarity and crystallization speed []. This highlights the influence of organic components, like the incorporated naphthylimido group, on the packing and supramolecular assembly of the hybrid material, offering insights into the factors controlling polymorphism in this class of compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.